Boc-D-lysine(ip/cbz)

Beschreibung

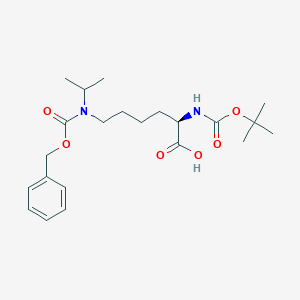

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMKUYJJYHUAJP-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-D-lysine(ip/cbz) chemical properties and stability.

Technical Guide: Boc-D-Lysine(ip/cbz) – Properties, Stability, and Application in Peptide Synthesis

Executive Summary

Boc-D-lysine(ip/cbz) (CAS: 135101-22-3), chemically defined as

This guide details the physicochemical properties, stability profile, and experimental protocols for utilizing this residue to introduce

Chemical Identity & Physicochemical Properties

The notation "ip/cbz" refers to the dual modification of the lysine side chain: alkylation with an isopropyl (ip) group and protection with a benzyloxycarbonyl (Cbz/Z) group.

Structural Specifications

| Property | Specification |

| Chemical Name | |

| Common Notation | Boc-D-Lys(iPr,Z)-OH |

| CAS Number | 135101-22-3 |

| Molecular Formula | |

| Molecular Weight | 422.52 g/mol |

| Chirality | D-Enantiomer |

Physical Properties

-

Solubility:

-

High: Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO).

-

Low/Insoluble: Water, Diethyl ether, Hexane.

-

-

Melting Point: Typically ranges between 70–85°C (dependent on purity and polymorph).

-

Purity Criteria:

98% (HPLC),

Stability Profile & Storage Protocols

The stability of Boc-D-Lys(iPr,Z)-OH is dictated by the orthogonality of its protecting groups. The

Thermal & Hydrolytic Stability

-

Solid State: Stable for >2 years at -20°C when desiccated.

-

Solution State (DMF/DCM): Stable for 24–48 hours at room temperature. Avoid prolonged exposure to bases (e.g., piperidine) which may cause slow racemization, although Boc-amino acids are generally resistant to base-induced racemization compared to activated esters.

-

Acid Sensitivity:

-

TFA (Trifluoroacetic acid): Rapidly removes the

-Boc group. The -

HF (Hydrogen Fluoride): Cleaves the

-Z group, releasing the free

-

Storage Recommendations

To maintain integrity and prevent hydrolysis or carbamate decomposition:

-

Temperature: Store at -20°C long-term; 2–8°C for active use.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation.

-

Moisture: Highly hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Application in Peptide Synthesis

Strategic Rationale: N-Alkylation

The incorporation of

-

Proteolytic Resistance: The bulky isopropyl group on the side chain amine hinders trypsin-like enzymatic cleavage.

-

Conformational Constraint: The D-configuration combined with the bulky side chain restricts the conformational space of the peptide, often locking it into a bioactive secondary structure (e.g.,

-turn).

Synthesis Workflow (Boc Chemistry)

This building block is designed for Boc Solid-Phase Peptide Synthesis (SPPS) .

-

Coupling: The

-amine is coupled to the growing chain. - -Deprotection: TFA removes the Boc group to allow chain elongation.

-

Side Chain Fate: The Z group protects the secondary isopropyl amine throughout synthesis.[3]

-

Final Cleavage: HF treatment simultaneously cleaves the peptide from the resin and removes the Z group, yielding the desired

-isopropyl-D-lysine residue.

Figure 1: Boc SPPS workflow for incorporating D-Lys(iPr) residues. Note the orthogonality of the Z group to TFA, ensuring the side chain remains protected until the final HF cleavage.

Experimental Protocols

Activation and Coupling

Due to the steric bulk of the side chain, standard coupling protocols are effective, but reaction times may need optimization.

Reagents:

-

Activator: HBTU/DIEA or DIC/HOBt.

-

Solvent: DMF (Anhydrous).

Protocol:

-

Dissolution: Dissolve Boc-D-Lys(iPr,Z)-OH (3.0 eq relative to resin loading) in DMF.

-

Activation: Add HBTU (2.9 eq) and DIEA (6.0 eq). Activate for 2–3 minutes.

-

Coupling: Transfer the activated solution to the resin-bound amine. Shake at room temperature for 1–2 hours .

-

Monitoring: Verify coupling efficiency via the Kaiser Test (ninhydrin). If the test is positive (blue), perform a double coupling.

Deprotection & Cleavage

Step A:

-

Wash resin with DCM.

-

Treat with 50% TFA in DCM (containing 0.5% anisole as scavenger) for 1 minute (pre-wash).

-

Treat with fresh 50% TFA/DCM for 20–30 minutes .

-

Wash extensively with DCM and DMF.

Step B: Final Cleavage (Side Chain Z Removal)

-

Caution: This step requires a specialized HF apparatus.

-

Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol, anisole).

-

Conditions: 0°C for 60 minutes.

-

Mechanism: HF cleaves the benzyl carbamate (Z), releasing the secondary amine (

) and generating benzyl fluoride/cation byproducts (scavenged by p-cresol).

References

-

Ljungqvist, A., et al. (1988). "Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity." Proceedings of the National Academy of Sciences, 85(21), 8236-8240.

-

GuideChem. (2025). "BOC-D-LYSINE(IP/CBZ) CAS: 135101-22-3 Properties and Suppliers."

-

ChemicalBook. (2025). "BOC-D-LYSINE(IP/CBZ) Product Description."

-

Merck/Novabiochem. (2024). "Cleavage and Deprotection Protocols for Boc SPPS."

Sources

Technical Guide: Synthesis of Boc-D-Lysine(ip/cbz) [Boc-D-Lys(Z)-OiPr]

Executive Summary

This technical guide details the synthesis route for Boc-D-Lysine(ip/cbz) , chemically identified as

Technical Clarification on Nomenclature: The designation "ip/cbz" in commercial catalogs (e.g., CAS 135101-22-3) specifically refers to the isopropyl ester (ip) of the benzyloxycarbonyl (cbz/Z) protected lysine.[1]

-

Molecular Formula:

(MW: 422.52 g/mol ).[2][3] -

Core Scaffold: Boc-D-Lys(Z)-OH (MW: 380.44 g/mol ).[1]

-

Modification: Isopropyl esterification (

, MW +42).

This guide prioritizes the Copper(II) Chelation Strategy . This is the industrial "gold standard" for orthogonal lysine protection, ensuring high regioselectivity for the

Part 1: Retrosynthetic Analysis & Strategy

To synthesize Boc-D-Lys(Z)-OiPr , we must first construct the orthogonally protected acid Boc-D-Lys(Z)-OH .[1] Direct protection of D-Lysine is challenging due to the presence of two amino groups (

The Strategic Pathway

-

Regioselective Masking: Use Copper(II) ions to chelate the

-amine and -

-Protection: React the free

-

Decomplexation: Remove the copper ion to release H-D-Lys(Z)-OH.[1]

-

-Protection: Protect the now-free

-

Esterification: Functionalize the C-terminus with isopropanol to yield the final "ip" derivative.[1]

Reaction Pathway Diagram[1]

Figure 1: Step-wise synthesis flow from D-Lysine to the Isopropyl Ester derivative.[1]

Part 2: Detailed Experimental Protocols

Phase 1: Formation of the Copper(II) Complex

This step is critical for blocking the

Reagents:

Protocol:

-

Dissolve D-Lysine HCl (1.0 eq) in distilled water (approx. 5 mL/g).

-

Add a solution of

(0.55 eq) in water. Note: We use 0.55 eq because one Cu atom complexes two Lysine molecules.[1] -

Adjust pH to ~9.0–10.0 using 2N NaOH.[1]

-

Stir the deep blue solution for 2 hours at room temperature. The color indicates the formation of the bis(lysinato)copper(II) complex.

Phase 2: -Benzyloxycarbonyl (Cbz) Protection

With the

Reagents:

Protocol:

-

Cool the copper complex solution to 0–5°C.

-

Add Acetone (equal volume to the aqueous phase) to solubilize the Cbz-Cl.[1]

-

Add

(2.5 eq) to act as a proton scavenger.[1] -

Dropwise add Cbz-Cl (1.2 eq) over 30 minutes, maintaining temperature < 10°C.

-

Allow the mixture to warm to room temperature and stir vigorously for 12 hours. A light blue/violet precipitate (the Z-protected copper complex) typically forms.[1]

-

Filter the precipitate and wash with water and acetone to remove excess reagents.[1]

Phase 3: Decomplexation (Copper Removal)

We must now remove the copper to liberate the

Method Choice:

-

Industrial Scale: 8-Hydroxyquinoline (precipitates copper).[1]

-

Lab Scale (Green): EDTA Disodium Salt (chelates copper into solution).

Protocol (EDTA Method):

-

Add EDTA[1]·2Na (1.2 eq relative to Copper content) and heat to 80°C for 1 hour. The solution will turn green/blue (Cu-EDTA complex), and the free amino acid H-D-Lys(Z)-OH may precipitate or remain in solution depending on concentration.[1]

-

Cool to room temperature.

-

Filter the white solid (H-D-Lys(Z)-OH).[1] If product remains soluble, perform isoelectric precipitation by adjusting pH to ~6.5.

-

Wash the filter cake with water and ethanol.[1] Dry in vacuo.[1][5][8]

Phase 4: -Boc Protection

Standard Schotten-Baumann conditions are used to protect the

Reagents:

Protocol:

-

Suspend H-D-Lys(Z)-OH (1.0 eq) in 1,4-Dioxane/Water (1:1).

-

Add TEA (1.5 eq) to dissolve the amino acid and adjust pH to ~10.

-

Add

(1.1 eq) in a small amount of dioxane.[1] -

Stir at room temperature for 4–16 hours.

-

Workup: Evaporate dioxane. Acidify the aqueous residue with 1M

to pH 2–3.[1] -

Extract with Ethyl Acetate (

). -

Wash organic layer with brine, dry over

, and concentrate to yield Boc-D-Lys(Z)-OH as a viscous oil or white foam.[1]

Phase 5: Esterification to Boc-D-Lys(Z)-OiPr

This step installs the "ip" (isopropyl) group.[1]

Reagents:

-

Isopropanol (iPrOH) - Excess (used as solvent/reactant)[1]

-

DMAP (Catalyst)

-

Dichloromethane (DCM)

Protocol:

-

Dissolve Boc-D-Lys(Z)-OH (1.0 eq) in dry DCM.[1]

-

Add Isopropanol (10 eq) and DMAP (0.1 eq).

-

Cool to 0°C.

-

Add EDC[1]·HCl (1.2 eq).

-

Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

-

Workup: Wash with 5% Citric Acid, Sat.

, and Brine. -

Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/Ethyl Acetate) if necessary.

Part 3: Data & Specifications

Quantitative Summary Table

| Parameter | Specification / Value | Notes |

| Target CAS | 135101-22-3 | Boc-D-Lysine(ip/cbz) |

| Formula | Isopropyl Ester derivative | |

| Molecular Weight | 422.52 g/mol | |

| Step 1 Yield | > 95% | Copper Complex formation is quantitative.[1][3][4][5] |

| Step 2 Yield | 85–90% | Z-protection is highly selective.[1] |

| Overall Yield | 60–75% | From D-Lysine to Final Ester.[1] |

| Appearance | White Crystalline Powder | Or viscous colorless oil (depending on purity). |

| Solubility | DCM, EtOAc, MeOH | Insoluble in water (Final Product). |

Quality Control Parameters (Self-Validation)

-

TLC:

of product should be higher than Boc-D-Lys(Z)-OH in EtOAc/Hexane due to esterification. -

HPLC: Purity > 98% required for pharmaceutical applications.

-

Optical Rotation:

must be measured to ensure no racemization occurred during the copper chelation or esterification steps. D-enantiomers typically show opposite rotation to L-standards.[1]

Part 4: Critical Mechanisms & Troubleshooting

Mechanism: Copper Chelation Selectivity

The copper ion (

-

Why it works: The 5-membered chelate ring is thermodynamically favored.[1] The

-amine is too distant to participate in this specific chelation geometry, leaving it free and nucleophilic for the reaction with Cbz-Cl.[1] -

Causality: If you omit the copper step and treat D-Lysine directly with Cbz-Cl, you will get a mixture of

-Z,

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Blue color persists after EDTA treatment | Incomplete decomplexation | Increase temperature to 80°C or switch to H2S gas/Thioacetamide (precipitates CuS).[1] |

| Low Yield in Step 2 | pH drift | Maintain pH > 8 during Cbz-Cl addition using NaHCO3 or NaOH stat. |

| Racemization | High pH or Temp | Avoid pH > 12. Keep esterification (Step 5) temp low (0°C start).[1] |

| Product is Oily | Residual Solvent/Impurities | Triturate with cold Hexane or Diethyl Ether to induce crystallization. |

References

-

Preparation of amino-protected lysine derivatives. (Patent US20020042536A1).[1] Describes the industrial standard copper-complex method for orthogonal lysine protection.

-

Boc-D-lysine(ip/cbz) Product Entry. (ChemicalBook/GuideChem). Confirms the CAS 135101-22-3 corresponds to the Isopropyl Ester derivative. [1]

-

A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (Chem. Pharm. Bull). Validates the efficiency of the copper chelation strategy for Z/Boc orthogonal protection.

-

Boc-D-Lys(Z)-OH Properties. (Sigma-Aldrich).[1] Reference for the physical properties of the core acid intermediate. [1]

Sources

- 1. CAS 73-22-3: L-Tryptophan | CymitQuimica [cymitquimica.com]

- 2. BOC-D-LYSINE(IP/CBZ) CAS#: 135101-22-3 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 6. RU2436769C1 - METHOD OF PRODUCING ε-N-TERTBUTYLOXYCARBONYL-L-LYSINE - Google Patents [patents.google.com]

- 7. swgdrug.org [swgdrug.org]

- 8. US20020042536A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

Navigating Lysine Protection: A Technical Guide to Nα-Boc-Nε-Cbz-D-lysine

For Immediate Release

A Comprehensive Overview for Researchers in Peptide Synthesis and Drug Development

This technical guide provides an in-depth analysis of Nα-Boc-Nε-Cbz-D-lysine, a critical building block in synthetic organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, properties, and applications, with a focus on the strategic rationale behind its use in complex molecular syntheses.

Deciphering the Nomenclature and Core Attributes

The compound in focus, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid, is commonly abbreviated in several ways, which can be a source of ambiguity. The user's query "Boc-D-lysine(ip/cbz)" likely refers to a doubly protected D-lysine derivative where the alpha-amine (Nα) is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amine (Nε) of the side chain is protected by a carboxybenzyl (Cbz or Z) group. The "ip" in the query is non-standard and may be a typo or an internal laboratory code. For clarity and adherence to standard chemical nomenclature, this guide will refer to the compound as Nα-Boc-Nε-Cbz-D-lysine or Boc-D-Lys(Z)-OH .

This strategic placement of two distinct protecting groups is fundamental to its utility, enabling chemists to selectively deprotect and modify one amine group in the presence of the other, a concept known as orthogonal protection.

Key Physicochemical Data

A summary of the essential quantitative data for Nα-Boc-Nε-Cbz-D-lysine is presented below. It is important to note that minor variations in reported values can exist across different suppliers and batches.

| Property | Value | Source(s) |

| CAS Number | 66845-42-9 | [1][2] |

| Alternate CAS Number | 55878-47-2 | [3] |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [1] |

| Molecular Weight | 380.44 g/mol | |

| Appearance | Colorless to light yellow oil | [1] |

| Purity | ≥98% (typically by HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

The Principle of Orthogonal Protection in Peptide Synthesis

The primary application of Boc-D-Lys(Z)-OH lies in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The choice of Boc and Cbz as protecting groups is a deliberate one, rooted in their differential lability to chemical reagents.

-

The Boc Group (Nα-protection): The tert-butyloxycarbonyl group is acid-labile. It is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), without affecting the Cbz group. This allows for the sequential addition of amino acids to the N-terminus of a growing peptide chain.

-

The Cbz (or Z) Group (Nε-protection): The carboxybenzyl group is stable to the acidic conditions used to remove the Boc group. However, it can be cleaved by hydrogenolysis (catalytic hydrogenation) or strong acids like hydrofluoric acid (HF).[4] This stability ensures that the lysine side chain remains protected throughout the peptide chain elongation process.

This orthogonal protection scheme is a self-validating system; the successful cleavage of the Boc group with minimal loss of the Cbz group at each step of the synthesis confirms the integrity of the strategy.

Experimental Workflow: Boc-SPPS

The following diagram illustrates the logical flow of incorporating a Boc-D-Lys(Z)-OH residue into a peptide chain during Boc-based solid-phase peptide synthesis.

Caption: Decision-making flowchart for using Boc-D-Lys(Z)-OH in a bioconjugation strategy.

Detailed Experimental Protocol: Deprotection of the Cbz Group

The selective removal of the Cbz group from the lysine side chain is a critical step in many applications. The most common and reliable method is catalytic hydrogenolysis.

Objective: To selectively remove the Nε-Cbz protecting group from a peptide containing a Boc-D-Lys(Z)-OH residue while leaving other functional groups intact.

Materials:

-

Cbz-protected peptide

-

Palladium on carbon (Pd/C), 10%

-

Methanol (MeOH), HPLC grade

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Inert gas (Argon or Nitrogen)

-

Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

-

Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent, typically methanol, at a concentration of 1-10 mg/mL in a round-bottom flask.

-

Inerting: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can poison the catalyst.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst. The amount should be approximately 10-20% by weight relative to the peptide.

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask (or place the flask in a Parr hydrogenator). Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-16 hours.

-

Filtration: Once the reaction is complete, carefully purge the flask with inert gas again. Filter the reaction mixture through a pad of Celite or a syringe filter (e.g., 0.45 µm PTFE) to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the deprotected product.

Causality and Self-Validation: The success of this protocol relies on the specific catalytic activity of palladium to cleave the benzyl-oxygen bond of the Cbz group. The reaction is self-validating through analytical monitoring; the disappearance of the starting material and the appearance of a single major product peak in the HPLC chromatogram confirm the selective and complete deprotection.

Conclusion

Nα-Boc-Nε-Cbz-D-lysine is a cornerstone reagent for the synthesis of complex peptides and other biomolecules. Its utility is derived from the well-established principles of orthogonal protection, allowing for precise, site-specific modifications. Understanding the distinct chemical labilities of the Boc and Cbz groups is paramount for its effective application in research and development. This guide has provided a foundational understanding of its properties, applications, and the strategic thinking behind its use in the laboratory.

References

-

Boc-D-Lys(Z)-OH [55878-47-2] - Aapptec Peptides. [Link]

-

Boc-D-Lys(2-Cl-Z)-OH [57096-11-4] - Aapptec Peptides. [Link]

-

Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC. [Link]

Sources

Strategic Utilization of Boc-D-Lysine Protecting Groups in Peptide Synthesis

Executive Summary: The D-Lysine Imperative

In modern drug development, the incorporation of D-amino acids like D-Lysine is a critical strategy for enhancing the proteolytic stability of therapeutic peptides.[1] Unlike their L-counterparts, D-isomers resist degradation by endogenous proteases, significantly extending plasma half-life.

However, the introduction of D-Lysine presents unique synthetic challenges. The choice of protecting groups—specifically the interplay between the

This guide dissects the technical features of Boc-D-Lysine derivatives, providing a decision framework for orthogonal protection strategies and field-proven protocols for their manipulation.

The Orthogonality Matrix: Selecting the Right Derivative

The core challenge in utilizing D-Lysine is orthogonality . You must be able to deprotect the

Scenario A: Boc-SPPS (Boc on -amine)

In this strategy, the Boc group protects the

| Derivative | Side Chain Stability | Removal Condition | Application |

| Boc-D-Lys(2-Cl-Z)-OH | High (Stable to 50% TFA) | HF (Hydrogen Fluoride) or TFMSA | Standard SPPS. The 2-Cl-Z group is more stable than standard Z (Cbz), preventing premature loss during repetitive TFA cycles. |

| Boc-D-Lys(Fmoc)-OH | High (Acid Stable) | 20% Piperidine (Base) | Branching/Labeling. Allows selective deprotection of the side chain on-resin while the N-terminus remains protected or after chain assembly. |

| Boc-D-Lys(Z)-OH | Moderate | HF, HBr/AcOH, or Hydrogenolysis | LPPS (Solution Phase). The Z group is susceptible to partial cleavage by TFA, making it risky for long SPPS sequences but excellent for solution synthesis. |

Scenario B: Fmoc-SPPS (Boc on -amine)

Here, the Boc group serves as the side-chain protector.[1][5] It is stable to the basic conditions (Piperidine) used to remove the

-

Mechanism: The

-Boc group remains intact throughout chain assembly. It is removed globally during the final cleavage step using high-concentration TFA (95%). -

Advantage: Eliminates the need for toxic HF cleavage.

Visualizing the Logic: Protection Strategy Decision Tree

The following diagram illustrates the decision logic for selecting the correct D-Lysine derivative based on your synthesis goals.

Caption: Decision matrix for selecting D-Lysine derivatives based on synthesis mode (SPPS vs. LPPS) and downstream modification requirements.

Critical Protocols: Self-Validating Systems

The TFA Deprotection (Boc Removal)

In Boc-SPPS, the removal of the Boc group generates tert-butyl cations.[4][7] If not scavenged, these cations will re-alkylate nucleophilic side chains (Trp, Met, Cys), leading to permanent impurities.

The "Self-Validating" Protocol:

-

Pre-wash: Treat resin with 50% TFA/DCM for 2 minutes to neutralize residual base and start swelling. Drain.

-

Deprotection: Treat with 50% TFA / 5% Scavenger / 45% DCM for 20–30 minutes.

-

Scavenger Cocktail: If Trp/Met are present, use 2.5% H₂O and 2.5% Thioanisole (or Dithiothreitol).

-

Validation: Perform a Kaiser Test (Ninhydrin) on a small resin aliquot.

-

Blue Bead: Positive (Free amine present)

Proceed. -

Colorless: Negative

Incomplete deprotection (Repeat step).

-

-

Racemization-Free Coupling

D-amino acids are prone to racemization (conversion back to L-form) during activation, particularly via the oxazolone mechanism .

Mechanism of Failure: Excess base (DIEA/NMM) during activation abstracts the

Optimized Protocol:

-

Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). This combination is superior to HOBt for suppressing racemization [1].

-

Base-Free Activation: If possible, avoid tertiary bases during the activation step. If using onium salts (HATU/HBTU), use TMP (2,4,6-Trimethylpyridine) instead of DIEA, as its steric bulk reduces proton abstraction [2].

-

Temperature: Maintain reaction at 0°C–4°C for the first hour of coupling.

Mechanism of Action: Acidolysis

Understanding the chemical mechanism allows for better troubleshooting. The diagram below details the acid-catalyzed cleavage of the Boc group.[3][4]

Caption: Acidolytic cleavage of the Boc group.[5] Note the generation of the reactive tBu+ cation, necessitating scavengers.[7]

Troubleshooting & Optimization

Problem: Solubility & Aggregation

D-Lysine residues, while increasing stability, can alter the secondary structure of the growing peptide chain (e.g., disrupting

-

Solution: Use Pseudoproline dipeptides or insert a "Magic Mixture" wash (DCM/DMF/NMP 1:1:1 with 1% Triton X-100) before coupling to disrupt inter-chain hydrogen bonding.

Problem: Incomplete Side-Chain Deprotection

When using Boc-D-Lys(2-Cl-Z)-OH, the 2-Cl-Z group is robust. Standard HF cleavage (Low HF) might not fully remove it.

-

Solution: Use the "High HF" procedure (90% HF, 10% Anisole) at 0°C for 45–60 minutes. Ensure the resin is thoroughly dried before HF treatment to prevent fluorination byproducts.

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

-

Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Fmoc-Amino Acid Chlorides." Journal of Organic Chemistry.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][8][9][10][11] Chemical Reviews.

-

Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.[12]

Sources

- 1. evitachem.com [evitachem.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc-D-Lys(Boc)-OH [anaspec.com]

- 7. peptide.com [peptide.com]

- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 9. drivehq.com [drivehq.com]

- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

An In-depth Technical Guide to the Strategic Application of Boc and Cbz Protecting Groups for Lysine

Foreword: The Strategic Imperative of Lysine Protection

In the intricate fields of peptide synthesis, drug development, and bioconjugation, the amino acid lysine represents both a cornerstone and a challenge. Its primary ε-amino (Nε) group, in addition to the α-amino (Nα) group, confers a high degree of nucleophilicity.[1] While essential for biological function and a prime site for chemical modification, this reactivity necessitates meticulous control during synthesis to prevent undesirable side reactions, such as peptide chain branching.[1] The art and science of synthesis, therefore, hinge on the strategic deployment of protecting groups—temporary shields that mask the reactivity of the lysine side chain until its unveiling is desired.

Among the vast arsenal of protective chemistries, two carbamates have achieved preeminent status for their reliability and versatility: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[2][3] They are not merely interchangeable shields; rather, they are distinct tactical tools, each with a unique profile of stability and lability. The selection between them is a critical decision that dictates the entire synthetic route, influencing reaction compatibility and deprotection strategies.[2]

This guide provides an in-depth, field-proven analysis of the Boc and Cbz protecting groups as applied to lysine. It moves beyond simple procedural descriptions to explore the underlying chemical principles, the causality behind experimental choices, and the strategic framework for selecting the optimal protecting group for a given research objective.

The Workhorse of Acid-Labile Protection: The tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably one of the most widely utilized protecting groups in modern organic synthesis, prized for its robust stability under a wide range of conditions and its clean, specific removal under acid catalysis.[1][4]

Chemical Profile and Mechanistic Principles

The Boc group's utility is rooted in its unique structure. It forms a carbamate linkage with the lysine amino group that is stable to basic, nucleophilic, and reductive conditions, including catalytic hydrogenation.[2][5] Its defining characteristic, however, is its lability in the presence of strong acids.[2]

Mechanism of Protection: The introduction of the Boc group onto lysine's ε-amino group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O, also known as Boc anhydride). The reaction proceeds via a straightforward nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[5]

Mechanism of Deprotection: The removal of the Boc group is an acid-catalyzed elimination. Protonation of the carbonyl oxygen is followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a highly stable tert-butyl cation.[4][6]

Figure 1: Simplified workflow for the protection and deprotection of lysine with the Boc group.

Field Insight: The Critical Role of Scavengers The liberated tert-butyl cation is a potent electrophile that can lead to unwanted alkylation of nucleophilic residues, particularly the indole ring of tryptophan or the thioether of methionine.[4] Consequently, deprotection protocols must include "scavengers" such as triisopropylsilane (TIS), water, or anisole to trap this reactive intermediate, ensuring the integrity of the final product.[3][4]

Experimental Protocols

Protocol 1: Selective Nε-Boc Protection of Lysine [1] This protocol outlines the selective protection of the ε-amino group of lysine.

-

Materials:

-

L-Lysine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane and Water (Solvents)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve L-Lysine hydrochloride in an aqueous solution of sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution while stirring vigorously.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with ethyl acetate to remove unreacted Boc anhydride and byproducts.

-

Carefully acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate the Nε-Boc-L-lysine product.

-

Extract the product into ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

-

Protocol 2: Nε-Boc Deprotection using Trifluoroacetic Acid (TFA) [4] This is a standard protocol for removing the Boc group from a lysine side chain.

-

Materials:

-

Boc-protected lysine substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (e.g., 2.5% Triisopropylsilane, 2.5% Water)

-

Cold diethyl ether

-

-

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask.

-

Prepare the deprotection "cocktail": a solution of 25-50% TFA in DCM containing the appropriate scavengers.

-

Add the deprotection cocktail to the substrate solution and stir at room temperature for 30 minutes to 2 hours. Monitor reaction progress by HPLC or LC-MS.[4]

-

Upon completion, remove the solvent and excess TFA by rotary evaporation.

-

Add cold diethyl ether to the residue and triturate to precipitate the deprotected amine as its TFA salt.

-

Filter the precipitate, wash with additional cold diethyl ether, and dry under vacuum.[4]

-

The Classic Choice for Reductive Cleavage: The Benzyloxycarbonyl (Cbz/Z) Group

Introduced in the 1930s, the Cbz group was a foundational technology in the development of modern peptide chemistry.[7] Its enduring relevance stems from its stability profile, which is complementary to that of the Boc group, and its clean removal via catalytic hydrogenation.

Chemical Profile and Mechanistic Principles

The Cbz group forms a stable carbamate that resists both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal.[2] Its key lability is towards catalytic hydrogenolysis, a reductive cleavage method.[2][8]

Mechanism of Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann reaction), where the amine performs a nucleophilic acyl substitution on the highly reactive chloroformate.[7]

Mechanism of Deprotection: The most common method for Cbz cleavage is catalytic hydrogenation. In the presence of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source, the benzyl-oxygen bond is reductively cleaved (hydrogenolysis). This process forms toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[8][9]

Figure 2: Simplified workflow for the protection and deprotection of lysine with the Cbz group.

Field Insight: Alternative Deprotection Strategies While catalytic hydrogenation is the gold standard, it is incompatible with molecules containing other reducible functional groups (e.g., alkynes, alkenes) or sulfur-containing residues that can poison the catalyst. In such cases, alternative methods like cleavage with strong acids (e.g., HBr in acetic acid) or catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be employed.[9][10]

Experimental Protocols

Protocol 3: General N-Cbz Protection of an Amine [7][10] This protocol describes the general procedure for introducing a Cbz group.

-

Materials:

-

Amino acid or amine substrate (e.g., Lysine)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Suitable solvent (e.g., THF/Water, Dioxane/Water)

-

Diethyl ether or Ethyl acetate

-

-

Procedure:

-

Dissolve the amino acid in an aqueous solution of base (e.g., 2 M NaOH) and cool the mixture to 0°C in an ice bath.

-

Add benzyl chloroformate dropwise, ensuring the temperature remains below 5°C. Maintain a basic pH (9-10) by concurrently adding an aqueous base solution.

-

Stir the mixture vigorously at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.

-

Acidify the aqueous layer with cold HCl to a pH of ~2 to precipitate the Cbz-protected product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Protocol 4: Cbz Deprotection by Catalytic Hydrogenation [8][9] This is the standard, mild procedure for Cbz group removal.

-

Materials:

-

Cbz-protected substrate

-

10% Palladium on Carbon (Pd/C) catalyst

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite® for filtration

-

-

Procedure:

-

Dissolve the Cbz-protected substrate in the chosen solvent in a reaction flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the substrate). Caution: Pd/C can be pyrophoric when dry.

-

Seal the flask and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., Nitrogen) three times.

-

Introduce hydrogen gas (e.g., via a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

-

Once complete, carefully purge the flask with inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

Strategic Selection: A Comparative Framework for Boc and Cbz

The choice between Boc and Cbz is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. Their differing labilities are the foundation of their utility, particularly in complex syntheses requiring orthogonality .[2] Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group while another remains intact.[2][][12] Boc (acid-labile) and Cbz (hydrogenolysis-labile) are a classic orthogonal pair.[3][5][12]

Data-Driven Comparison

| Property | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz / Z) |

| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |

| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |

| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[2] | Stable to mild acid and base.[2] |

| Lability | Labile to strong acids (e.g., TFA, HCl).[2] | Labile to catalytic hydrogenolysis and strong acids (e.g., HBr/AcOH).[2][8] |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O).[2] | Benzyl chloroformate (Cbz-Cl).[7] |

| Deprotection Method | Acidolysis (e.g., TFA in DCM).[2] | Catalytic Hydrogenation (H₂, Pd/C).[2][8] |

| Key Byproducts | Isobutylene (or t-butyl cation), CO₂.[4] | Toluene, CO₂.[8] |

| Primary Application | Nε-protection in Fmoc-SPPS; Nα-protection in Boc-SPPS.[1][13] | Nε-protection in Boc-SPPS; solution-phase synthesis.[14][15] |

Decision-Making Workflow

The selection process can be guided by answering a series of questions about the target molecule and the synthetic route.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. BOC Protection and Deprotection [bzchemicals.com]

A Senior Application Scientist's Guide to Orthogonal Protection in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate process of peptide synthesis, achieving the desired final product without unintended side reactions is paramount. The success of synthesizing complex peptides, such as those with multiple disulfide bonds, branches, or post-translational modifications, hinges on a robust chemical strategy known as orthogonal protection. This guide provides an in-depth exploration of the core principles of orthogonal protection, moving beyond a simple recitation of protocols to explain the underlying chemical causality. We will dissect the primary protection schemes, delve into advanced strategies for complex targets, and offer field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.

The Imperative for Selectivity: An Introduction to Orthogonal Protection

The chemical synthesis of a peptide is a sequential process of adding amino acids to a growing chain.[1] However, many amino acids possess reactive side-chain functional groups (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid). If left unprotected, these groups can react during the deprotection of the α-amino group or during coupling steps, leading to a complex mixture of undesired products, including truncations and branched sequences.[2][3]

The solution is to "mask" these reactive sites with temporary protecting groups (PGs). The true elegance of modern peptide synthesis lies in the concept of orthogonality : the use of multiple classes of protecting groups within the same molecule that can be removed under distinct and mutually exclusive chemical conditions.[4][5][6] This allows for the selective deprotection of one specific functional group while all others remain intact, granting the chemist precise control over the entire synthetic sequence.[7][8]

The Principle of Orthogonality: A Multi-Layered Chemical Strategy

An ideal protection scheme is one where the Nα-protecting group, the side-chain protecting groups, and the resin linker can all be cleaved by different mechanisms.[1][4] This "three-dimensional" orthogonality is the cornerstone of synthesizing complex peptides.

A protection scheme is considered orthogonal if the protecting groups are removed by entirely different classes of reagents.[4] For example, one group is removed by a base, another by an acid, and a third by a specific catalyst like palladium(0). This high degree of selectivity is crucial for success.[7]

The Workhorses: Primary Orthogonal Schemes in SPPS

Two main strategies have dominated solid-phase peptide synthesis (SPPS), each with its own set of advantages and causalities dictating its use.

The Fmoc/tBu Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used approach today.[9][10] Its popularity stems from its use of mild reaction conditions.

-

Nα-Protection: The Fmoc group is base-labile, typically removed with a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).[9][11] This deprotection is rapid and clean. The release of the dibenzylfulvene-piperidine adduct has a characteristic UV absorbance around 301 nm, which can be used to monitor the reaction's completion in real-time on automated synthesizers.[12]

-

Side-Chain Protection: Side chains are protected with acid-labile groups, primarily derived from tert-butanol (e.g., t-butyl ether, t-butyl ester) or the trityl group.[4][10]

-

Final Cleavage: The final peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA).[1][13]

Causality: The key advantage is the orthogonality between the base-labile Fmoc group and the acid-labile side-chain groups.[1][10] This allows for the synthesis of complex, acid-sensitive peptides and facilitates on-resin modifications like cyclization.[4][14]

The Boc/Bzl Strategy: The Classic Approach

The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy was pioneered by Merrifield and is a robust method, particularly for long or difficult sequences.[5][13]

-

Nα-Protection: The Boc group is acid-labile and is removed with a moderate acid, typically 25-50% TFA in dichloromethane (DCM).[5][15]

-

Side-Chain Protection: Side chains are protected with benzyl-based groups, which are also acid-labile but require a much stronger acid for removal.[4]

-

Final Cleavage: A very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is required to cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups.[5][13]

Causality: This is not a truly orthogonal system, as both sets of protecting groups are removed by acid.[4][5] It relies on a differential lability , where the Boc group is cleaved by moderate acid while the Bzl groups require a much stronger acid. This "quasi-orthogonality" is effective but the harsh final cleavage step with HF requires specialized equipment and can be detrimental to sensitive peptides.[13] However, the Boc/Bzl strategy can be superior for mitigating aggregation-prone sequences.[13]

Comparative Analysis

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection | 20% Piperidine/DMF (Base) | 25-50% TFA/DCM (Acid) |

| Side-Chain PGs | Acid-labile (tBu, Trt) | Strong-acid-labile (Bzl) |

| Final Cleavage | TFA (Strong Acid) | HF or TFMSA (Very Strong Acid) |

| Orthogonality | True Orthogonal System[4] | Differential Lability[5] |

| Advantages | Mild conditions, real-time monitoring, good for complex/modified peptides.[10][13] | Robust, excellent for long or aggregation-prone sequences.[13] |

| Disadvantages | Can be prone to aggregation, potential for aspartimide formation.[4][13] | Harsh final cleavage requires special equipment, not suitable for acid-sensitive peptides.[13] |

Expanding the Toolbox: Tertiary Orthogonal Groups

For synthesizing highly complex peptides, such as branched or cyclic structures, a third layer of orthogonality is required.[16][17] This is achieved by using side-chain protecting groups that are removed by conditions that affect neither the Fmoc (base) nor tBu (acid) groups.

Key Tertiary Protecting Groups

-

Alloc (Allyloxycarbonyl): Used to protect amine groups (e.g., Lys side chain). It is completely orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[18][19]

-

Deprotection Mechanism: Removal is achieved via palladium(0)-catalyzed allylic cleavage, typically using Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane (PhSiH₃).[18][19][20] The palladium catalyst coordinates to the allyl group, forming a π-allyl complex, which is then captured by the scavenger, releasing the free amine.[18]

-

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Also used for amine protection. It is stable to both piperidine and TFA.[11][21]

-

Mtt (Monomethoxytrityl): A highly acid-labile group used for protecting amines, amides, and hydroxyls. Its lability is so high that it can be removed with very dilute (1-2%) TFA in DCM, leaving more robust acid-labile groups like tBu and Boc intact. This allows for selective deprotection on-resin within the acid-labile family.

| Protecting Group | Structure Class | Lability Condition | Common Use |

| Alloc | Allyl-based | Pd(0) / Scavenger[19] | Lys/Orn side-chain for branching/cyclization[20] |

| Dde / ivDde | Vinylogous Acyl | 2% Hydrazine / DMF[21] | Lys/Orn side-chain for labeling/branching[22] |

| Mtt | Trityl-based | 1-2% TFA / DCM | Highly selective side-chain deprotection |

Practical Application: On-Resin Synthesis of a Side-Chain Cyclic Peptide

The synthesis of a peptide cyclized via a side-chain lactam bridge (e.g., between an Asp/Glu and a Lys/Orn) is a classic example that necessitates a three-dimensional orthogonal strategy.[14][16]

Strategic Design

-

Backbone Elongation: Standard Fmoc/tBu SPPS is used to assemble the linear peptide sequence.

-

Orthogonal Protection: The side chain of the amino acid that will form one side of the bridge (e.g., Lys) is protected with an orthogonal group like Dde. The side chain of the other amino acid (e.g., Asp) is protected with a group like O-Allyl (OAll), which is also removed by palladium catalysis.

-

Selective Deprotection: After linear chain assembly, the resin-bound peptide is treated with 2% hydrazine/DMF to remove the Dde group from Lys, and then with Pd(PPh₃)₄ to remove the OAll group from Asp, exposing a free amine and a free carboxylic acid.

-

On-Resin Cyclization: A standard peptide coupling reagent (e.g., HATU, HBTU) is added to mediate the formation of the lactam bridge directly on the solid support.

-

Final Cleavage: The cyclic peptide is cleaved from the resin and all remaining tBu-based side-chain protecting groups are removed with TFA.

Experimental Protocol: Selective Removal of the Dde Group

This protocol describes a standard laboratory procedure for the on-resin deprotection of a Dde-protected lysine side chain.

-

Resin Preparation: Swell the Dde-protected peptide-resin (e.g., 0.1 mmol scale) in DMF for 30 minutes in a fritted reaction vessel. Drain the solvent.

-

Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Causality Note: The concentration should not exceed 2%, as higher concentrations can lead to side reactions like peptide backbone cleavage at Gly residues or conversion of Arg to Orn.[22]

-

Deprotection Reaction: Add the 2% hydrazine solution to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3 minutes. Drain the solution.

-

Repeat Treatment: Repeat step 3 two more times to ensure complete removal. The progress can be monitored by observing the UV absorbance of the pyrazole byproduct in the filtrate.[21]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove all traces of hydrazine and the cleavage byproduct.[21]

-

Verification (Optional): A small sample of the resin can be tested for the presence of free primary amines using a qualitative test like the Kaiser test.[12] A positive result (deep blue color) indicates successful deprotection.

Troubleshooting and Field-Proven Insights

-

Incomplete Deprotection: This is a common issue, especially with "difficult" sequences or aggregation.[12][15]

-

Fmoc: If Fmoc removal is sluggish (monitored by UV), extend the deprotection time or consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in DMF).[4][5] Caution: DBU can catalyze aspartimide formation, so it should be used judiciously.[4]

-

Dde/ivDde: Removal of the more sterically hindered ivDde group can be sluggish.[23][24] Increasing the reaction time or the number of hydrazine treatments is often effective.[24]

-

-

Side Reactions during Cleavage: The final TFA cleavage generates reactive carbocations (e.g., from tBu groups) that can modify sensitive residues like Trp, Met, or Cys.

-

The Role of Scavengers: It is critical to use a "cleavage cocktail" containing TFA and scavengers. Common scavengers include triisopropylsilane (TIS) to reduce carbocations, water to hydrolyze them, and 1,2-ethanedithiol (EDT) to protect tryptophan. A typical cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).

-

Conclusion and Future Perspectives

Orthogonal protection is not merely a procedural step but the central strategic element that enables the synthesis of complex, biologically relevant peptides. A deep understanding of the chemical mechanisms and lability of different protecting groups allows researchers to move beyond simple linear sequences to construct sophisticated molecular architectures. The ongoing development of new protecting groups and cleavage strategies continues to expand the boundaries of what is synthetically achievable, paving the way for novel peptide-based therapeutics and research tools.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Retrieved from [Link]

-

Kotha, S., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Jamieson Group, University of Glasgow. (n.d.). Cyclic peptide synthesis. Retrieved from [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]

-

Total Synthesis. (2025). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group. Retrieved from [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US7589170B1 - Synthesis of cyclic peptides.

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. Retrieved from [Link]

- Google Patents. (n.d.). WO2004092202A1 - Process for production of cyclic peptides.

-

LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

-

PPMC. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]

-

Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

-

AAPPTec. (n.d.). Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

-

LinkedIn. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]

-

Biotage. (2023). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

-

ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

-

Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

-

DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

Sources

- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. jocpr.com [jocpr.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lifetein.com [lifetein.com]

- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Cyclic peptide synthesis [chem.gla.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]

- 17. US7589170B1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]

- 18. total-synthesis.com [total-synthesis.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. peptide.com [peptide.com]

- 23. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 24. biotage.com [biotage.com]

Technical Guide: Boc-D-Lysine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Focus: -Benzyloxycarbonyl (Z/Cbz) and -Isopropyl Variants

Executive Summary

This technical guide addresses the integration of Boc-D-Lysine derivatives into Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). While the standard Boc-D-Lys(2-Cl-Z)-OH is the workhorse for introducing D-lysine residues, the specific notation "ip/cbz" (identified as

This guide synthesizes the protocols for the standard 2-Cl-Z protection strategy (essential for preventing side-chain branching) with the advanced handling required for

Part 1: Chemical Architecture & Stability Profile[1]

1.1 The Orthogonal Strategy (Boc/Bzl)

In Boc SPPS, orthogonality is achieved through differential acid lability:

- -Protection (Boc): Labile to moderate acid (TFA). Removed every cycle.

-

Side-Chain Protection (Z/Cbz or 2-Cl-Z): Stable to TFA; labile to strong acid (HF/TFMSA). Removed only at the end.

1.2 The Derivative Hierarchy

Understanding the specific derivative is crucial for experimental success.

| Derivative | Notation | CAS No.[1][2][3][4][5] | Stability (TFA) | Cleavage (HF) | Application |

| Standard Z | Boc-D-Lys(Z)-OH | 106719-44-2 | Moderate | Fast | General synthesis (short peptides). |

| Chlorinated Z | Boc-D-Lys(2-Cl-Z)-OH | 57096-11-4 | High | Standard | The Industry Standard. Prevents premature loss of protection during long syntheses. |

| Isopropyl Z | Boc-D-Lys(ip, Z)-OH | 135101-22-3 | High | Slower | Peptidomimetics. Yields |

Critical Insight - The "2-Cl-Z" Advantage:

For standard D-Lysine incorporation, 2-Cl-Z is superior to unsubstituted Z . The electron-withdrawing chlorine atom destabilizes the carbocation intermediate formed if the group cleaves prematurely in TFA. Using unsubstituted Z in long syntheses (>20 residues) risks partial side-chain deprotection and subsequent branching (acylation of the

Critical Insight - The "ip" (Isopropyl) Function:

The Boc-D-Lys(ip, Z)-OH derivative is designed to introduce a permanent isopropyl group onto the

Part 2: Strategic Integration (SPPS Protocol)

2.1 Resin Selection

-

PAM Resin: Preferred for synthesis of peptide acids. Provides a stable ester linkage compatible with the repeated TFA exposure required for Boc chemistry.

-

MBHA Resin: Essential for peptide amides. The amide linker is stable to TFA but cleaves cleanly in HF.

2.2 Reconstitution and Handling

Boc-D-Lysine derivatives are generally hydrophobic.

-

Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid DCM for the coupling reaction itself if using HBTU/HATU, as urea byproducts are insoluble in DCM.

-

Concentration: 0.2 M to 0.5 M is standard.

2.3 Activation and Coupling Protocol

For the bulky ip/cbz derivative, steric hindrance at the side chain does not significantly affect the

Recommended Coupling System: In-Situ Neutralization This protocol minimizes aggregation and maximizes coupling efficiency.

-

Deprotection: 100% TFA (2x 1 min flow wash) or 50% TFA/DCM (1x 5 min, 1x 20 min).

-

Flow Wash: DCM (to remove excess TFA).

-

Coupling (The "Quick Neutralization" Step):

-

Reagents: 0.5 M HBTU (or HATU for valuable "ip" derivatives) in DMF.

-

Base: DIEA (Diisopropylethylamine).[6]

-

Procedure: Dissolve Amino Acid (4 eq) and HBTU (3.9 eq) in DMF. Add DIEA (6-8 eq) immediately before adding to the resin.

-

Time: 10–30 minutes.

-

Mechanism: The high base concentration neutralizes the protonated amine on the resin in situ, driving the reaction forward faster than the resin can re-aggregate.

-

Visualization: The Boc-Lysine Coupling Cycle

Caption: Standard Boc-SPPS cycle utilizing in-situ neutralization for efficient coupling of D-Lysine derivatives.

Part 3: The Cleavage Event (Hydrogen Fluoride)[1][8]

The removal of the Z (Cbz) or 2-Cl-Z group requires strong acidolysis. HF (Hydrogen Fluoride) is the gold standard.

Safety Warning: HF is lethal upon contact. Strict PPE and calcium gluconate availability are mandatory.

3.1 Scavenger Cocktail

The cleavage generates benzyl cations (from the Z group). Without scavengers, these cations will re-attach to the peptide (e.g., at Trp, Tyr, or Met residues).

-

Standard Cocktail: HF / p-Cresol (90:10 v/v).

-

For "ip" Derivatives: The isopropyl group is an alkyl ether/amine linkage which is stable to HF. The Z group on the nitrogen cleaves, leaving the

-isopropyl amine intact.

3.2 Protocol (High Vacuum HF)

-

Drying: Resin must be completely dry (over

overnight). -

Loading: Place resin in the Teflon reaction vessel. Add p-Cresol.

-

Condensation: Cool vessel with liquid

. Distill HF into the vessel. -

Reaction: Warm to 0°C (ice bath). Stir for 60 minutes.

-

Note: 2-Cl-Z is more stable than Z; ensure full 60 mins at 0°C.

-

-

Evaporation: Remove HF under high vacuum (maintain 0°C to prevent side reactions).

-

Workup: Precipitate peptide in cold diethyl ether; extract with dilute acetic acid or acetonitrile/water.

Part 4: Quality Control & Troubleshooting

4.1 Racemization Risk

D-amino acids are susceptible to racemization (converting back to L) if activation is prolonged or if excessive base is used.

-

Mitigation: Use HOBt or Oxyma Pure as an additive if using carbodiimides (DIC). With HBTU/HATU, ensure the activation time is < 2 minutes before adding to resin.

4.2 Incomplete Coupling (The "ip" Factor)

If using the bulky Boc-D-Lys(ip, Z)-OH , the coupling might be slower.

-

Diagnosis: Kaiser Test (Qualitative) or Chloranil Test (for secondary amines, though here we check the N-alpha primary amine).

-

Remedy: Double couple (repeat step 4). Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for the second coupling.

4.3 Data Summary: Derivative Comparison

| Feature | Boc-D-Lys(Z)-OH | Boc-D-Lys(2-Cl-Z)-OH | Boc-D-Lys(ip, Z)-OH |

| Side Chain | |||

| TFA Stability | Moderate (<5% loss/24h) | High (<0.1% loss/24h) | High |

| HF Product | D-Lysine (Free amine) | D-Lysine (Free amine) | |

| Primary Use | Standard SPPS | Long Peptide SPPS | Protease-Resistant Mimetics |

Part 5: References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

-

ChemicalBook. (n.d.). BOC-D-LYSINE(IP/CBZ) Product Properties (CAS 135101-22-3).[7][8][9] Retrieved from ChemicalBook. Link

-

Merck/Novabiochem. (n.d.). Boc-D-Lys(2-Cl-Z)-OH Product Sheet. Sigma-Aldrich.[4] Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Naarini Molbio Pharma [naarini.com]

- 4. Boc- D -Lys-OH 98 106719-44-2 [sigmaaldrich.com]

- 5. Boc-D-Lys(Cl-Z)-OH › PeptaNova [peptanova.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. BOC-D-LYSINE(IP/CBZ) | 135101-22-3 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: Strategic Applications of Lysine Derivatives in Biochemistry

Executive Summary

Lysine is the "molecular handle" of the proteome. Its

Part 1: Structural Diversity & Synthetic Utility (SPPS)

In complex peptide therapeutics (e.g., cyclic peptides, bicyclic staples), the standard Fmoc/tBu strategy is insufficient. You must employ orthogonal protection strategies to selectively manipulate specific lysine residues without disturbing the growing peptide chain.

The Orthogonality Toolkit

The ability to deprotect a specific lysine side chain while the N-terminus remains Fmoc-protected is the cornerstone of branched peptide synthesis.

| Derivative | Removal Condition | Mechanism | Application |

| Fmoc-Lys(Boc)-OH | 95% TFA | Acidolysis | Standard linear synthesis. |

| Fmoc-Lys(Alloc)-OH | Pd(PPh | On-resin cyclization; staple insertion. | |

| Fmoc-Lys(ivDde)-OH | 2-4% Hydrazine in DMF | Nucleophilic addition-elimination | Branching; fluorescent labeling. |

| Fmoc-Lys(Mmt)-OH | 1% TFA / DCM | Mild Acidolysis | Selective functionalization of highly acid-sensitive peptides. |

Technical Insight: The Alloc Strategy

The Allyloxycarbonyl (Alloc) group is the gold standard for orthogonality because it is stable to both TFA (acid) and Piperidine (base). It requires a Palladium(0) catalyst for removal.

Critical Causality: Why use Phenylsilane (

Visualization: Orthogonal Branching Workflow

The following diagram illustrates the logic flow for synthesizing a branched peptide using Fmoc-Lys(Alloc)-OH.

Caption: Logic flow for site-selective branching using Lys(Alloc) orthogonality. The N-terminal Fmoc remains intact during side-chain manipulation.

Part 2: Epigenetics & Methyl-Lysine Analogs (MLAs)[1]

Histone lysine methylation (Kme1, Kme2, Kme3) constitutes the "histone code." However, synthesizing histones with specific methylation states is chemically difficult due to the enzymatic complexity of methyltransferases.

The Cysteine-to-Lysine Implantation Strategy

Instead of difficult enzymatic methylation, researchers use Methyl-Lysine Analogs (MLAs) . This technique involves mutating the target Lysine to Cysteine, then alkylating the Cysteine with a halo-ethylamine derivative.[1]

-

Mechanism: The thiol of Cysteine (

) attacks the electrophilic carbon of the halo-ethylamine. -

Result: A

-thialysine residue.[2] -

Structural Fidelity: The C-S bond length (1.8 Å) is slightly longer than the C-C bond (1.5 Å), but the N-terminal geometry mimics the natural methylated lysine closely enough to be recognized by "reader" proteins (e.g., Chromodomain proteins).

Protocol: Synthesis of MLA Histones

This protocol allows the installation of Kme3 mimics into recombinant histones.

-

Mutagenesis: Generate Histone H3 (K9C) mutant via site-directed mutagenesis.

-

Reduction: Incubate mutant histone (1-5 mg/mL) in alkylation buffer (1M HEPES, pH 7.8, 4M Guanidine-HCl, 10 mM DTT) at 37°C for 1 hour to reduce disulfide bonds.

-

Alkylation:

-

Add (2-bromoethyl)trimethylammonium bromide (for Kme3 mimic) to a final concentration of 100 mM.

-

Note: The high pH (7.8) ensures the Cysteine thiolate is nucleophilic.

-

-

Incubation: React at 50°C for 2.5 hours in the dark.

-

Quenching: Add excess

-mercaptoethanol to quench unreacted alkylating agent. -

Validation: Verify mass shift via ESI-MS. (Expected shift: +72 Da for trimethyl-analog relative to Cysteine).

Part 3: Bioconjugation & PROTAC Linkers[4]

In drug development, Lysine is the primary target for Antibody-Drug Conjugates (ADCs) and a structural component of PROTAC linkers.

NHS vs. TFP Esters

While N-hydroxysuccinimide (NHS) esters are standard for labeling, Tetrafluorophenyl (TFP) esters are superior for critical applications.

-

Hydrolytic Stability: TFP esters are significantly more stable in aqueous buffers (pH 7.5) than NHS esters, allowing for higher labeling efficiency with less reagent excess.

-

Selectivity: By controlling pH (lowering to 7.6-7.8), one can favor N-terminal labeling over Lysine labeling due to the

difference (N-term

Lysine in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) often utilize Lysine derivatives in the linker region to modulate solubility and "ternary complex" geometry.

-

Bis-Mal-Lysine Linkers: A Lysine core allows for a "Y-shaped" linker, enabling the attachment of a solubility-enhancing PEG chain on the side chain while the alpha-amine and carboxyl groups connect the E3 ligase ligand and the Warhead.

Visualization: Bioconjugation Selectivity

Caption: pH-dependent selectivity strategy for amine conjugation. Lower pH favors N-terminal modification due to lower pKa (approx 8.0).

Part 4: Experimental Protocol (Self-Validating)

Protocol: On-Resin Alloc Deprotection for Cyclic Peptide Synthesis

Objective: Selectively remove Alloc group from Lysine to enable head-to-side-chain cyclization.

Reagents:

-

DCM (Dichloromethane)

-

Phenylsilane (

) - Scavenger -

Tetrakis(triphenylphosphine)palladium(0) [

] - Catalyst

Procedure:

-

Wash: Swell resin (0.1 mmol scale) in DCM (3 x 5 min). Reason: The reaction is strictly anhydrous; water deactivates the catalyst.

-

Cocktail Prep: Dissolve

(0.1 eq, ~12 mg) and-

Validation Check: The solution must be yellow/orange. If black/precipitated, the catalyst is oxidized. Discard.

-

-

Reaction: Add cocktail to resin. Shake under Argon/Nitrogen for 20 minutes.

-

Repeat: Drain and repeat step 3 with fresh cocktail. Reason: Ensures 100% deprotection.

-

Wash (Critical):

-

DCM (3x)

-

0.5% Sodium Diethyldithiocarbamate in DMF (3 x 5 min). Reason: This chelates palladium residues. Without this, residual Pd will blacken the resin and poison subsequent coupling steps.

-

DMF (5x).

-

-

Test: Perform a Kaiser Test (Ninhydrin).

-

Positive (Blue beads): Alloc removed, amine free.[3] Proceed to cyclization.

-

Negative (Colorless): Deprotection failed. Check catalyst quality.

-

References

-

Kohan Co. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]

-

National Institutes of Health (NIH) . (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

Sources

Methodological & Application

A Comprehensive Guide to Carboxybenzyl (Cbz) Group Removal: Application Notes and Protocols for the Modern Researcher

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of peptide chemistry and drug development. Among the arsenal of protective moieties, the Carboxybenzyl (Cbz or Z) group, first introduced by Bergmann and Zervas, remains a stalwart guardian of amine functionalities.[1] Its robustness under a variety of conditions and the diverse array of methods for its cleavage make it an indispensable tool for the synthetic chemist.[2][3] This guide provides a detailed exploration of the common and emerging techniques for the removal of the Cbz group, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.

The Enduring Utility of the Cbz Protecting Group

The Cbz group, a benzyloxycarbonyl moiety, shields primary and secondary amines by converting them into less reactive carbamates.[4] This protection is crucial during multi-step syntheses to prevent unwanted side reactions.[5] A key advantage of the Cbz group is its stability under both basic and mild acidic conditions, which allows for its orthogonal application alongside other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[1][6][7] This orthogonality is fundamental to complex synthetic strategies, enabling the selective deprotection of one amine in the presence of others.[8]

Core Strategies for Cbz Deprotection

The removal of the Cbz group can be accomplished through several distinct chemical pathways. The choice of method is dictated by the substrate's overall structure, the presence of other functional groups, and the desired reaction scale. The primary strategies are:

-

Catalytic Hydrogenolysis: The most prevalent and often cleanest method.[9][10]

-

Acid-Catalyzed Cleavage: A suitable alternative when hydrogenation is not feasible.[2][11]

-

Alternative Reductive and Nucleophilic Methods: Specialized techniques for sensitive or complex substrates.[2][10]

The following sections will delve into the mechanistic underpinnings and practical execution of these methods.

Method 1: Catalytic Hydrogenolysis - The Workhorse of Cbz Removal

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild reaction conditions and the formation of benign byproducts: toluene and carbon dioxide.[9][12] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[12]

Mechanism of Catalytic Hydrogenolysis

The deprotection proceeds via a two-step mechanism. First, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, yielding toluene and a transient carbamic acid intermediate. This unstable intermediate then spontaneously decarboxylates to afford the free amine and carbon dioxide.[9][12]

Caption: General reaction scheme for Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis using Pd/C and H₂

This standard protocol is a reliable method for Cbz deprotection.[2]

Materials:

-

Cbz-protected amine

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite® or membrane filter

Procedure:

-

Dissolution: Dissolve the Cbz-protected substrate (1.0 equivalent) in a suitable solvent (e.g., MeOH, EtOAc) in a reaction flask.[9]

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-20 mol%) to the solution.[9]

-

Inerting the Atmosphere: Seal the flask and evacuate the air, then backfill with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Hydrogenation: Introduce hydrogen gas to the flask (a balloon is often sufficient for atmospheric pressure).[10]

-

Reaction: Stir the reaction mixture vigorously at room temperature.[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-